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Compound of Interest

Compound Name: UNC7145

Cat. No.: B10860592

Notice of Correction: Initial analysis based on the query "UNC7145 as a dual Mps1/Lck
inhibitor" has revealed a fundamental inaccuracy. Publicly available data from chemical
suppliers and research portals indicate that UNC7145 is an inactive negative control
compound. Its structurally related counterpart, UNC6934, is a potent and selective chemical
probe that antagonizes the NSD2-PWWP1 domain, a component of the histone methylation
machinery. Neither compound has been characterized as an inhibitor of Monopolar spindle 1
(Mps1) or Lymphocyte-specific protein tyrosine kinase (Lck).

Therefore, this document proceeds not as a guide to UNC7145, but as a technical whitepaper
on the conceptual framework of dual Mps1 and Lck inhibition, as requested. It is intended for
researchers, scientists, and drug development professionals interested in the underlying
biology of these two critical kinases and the methodologies required to identify and
characterize dual-target inhibitors.

Introduction to Mps1 and Lck as Therapeutic
Targets

Monopolar spindle 1 (Mps1), a serine/threonine kinase, is a master regulator of the spindle
assembly checkpoint (SAC).[1][2] The SAC is a critical surveillance mechanism that ensures
the accurate segregation of chromosomes during mitosis.[2][3] By preventing premature entry
into anaphase, Mps1 allows time for correcting improper microtubule attachments to
kinetochores.[4] Its overexpression in various cancers and its essential role in maintaining
chromosomal stability make it a compelling target for antineoplastic therapies.[5] Inhibition of
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Mps1 overrides the SAC, leading to catastrophic chromosome missegregation and subsequent
apoptosis in cancer cells.[5][6]

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase of the Src
family, primarily expressed in T-cells and NK cells.[7][8] It is a pivotal initiator of the T-cell
receptor (TCR) signaling cascade.[8][9] Upon TCR engagement, Lck phosphorylates key
downstream targets, including ZAP-70, leading to the activation of multiple signaling pathways
that govern T-cell activation, proliferation, and differentiation.[7][9] Dysregulation of Lck activity
is implicated in autoimmune diseases and T-cell leukemias, making it an attractive target for
immunomodulatory and anticancer drugs.[10][11]

A hypothetical dual inhibitor of Mps1 and Lck could offer a unique therapeutic strategy,
combining direct cytotoxic effects on proliferating cancer cells (via Mps1 inhibition) with
modulation of the immune response (via Lck inhibition).

Quantitative Data on Selective Mps1 Inhibitors

While no dual Mps1/Lck inhibitors were identified, a range of potent and selective Mps1
inhibitors have been developed. The data below serves as a reference for the potencies that
can be achieved for this kinase.

Compound Target Assay Type IC50 (nM) Ki (nM) Reference
BAY 1161909 Mpsl Kinase Assay <1 - [12][13]
BAY 1217389 Mpsl Kinase Assay <10 - [12][13]
BOS172722 Mps1 Kinase Assay 11 0.11 [12]
Mps1-IN-6 Mps1 Kinase Assay 6.4 - [12]
MPI1-0479605  Mpsl Kinase Assay 1.8 - [12]
AZ3146 Mps1 Kinase Assay ~35 - [12]
CC-671 Mps1/CLK2 Kinase Assay 5 (Mpsl) - [12]
Mps1-IN-1 Mps1 Lanthascreen 5 - [51[14]
Mps1-IN-2 Mps1 Lanthascreen 12 - [5][14]
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Signaling Pathways and Visualization
Mps1 and the Spindle Assembly Checkpoint (SAC)

Mps1 is recruited to unattached kinetochores during prophase and prometaphase.[3] Its kinase
activity initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint
Complex (MCC), which consists of BubR1, Bub3, Mad2, and Cdc20. The MCC is a potent
inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the
degradation of securin and cyclin B1 and delaying anaphase onset.[4] Mps1
autophosphorylates to become fully active and subsequently phosphorylates numerous
substrates, including Knl1, to create docking sites for other SAC proteins like Bubl and Mad1.

[3][4]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.pnas.org/doi/10.1073/pnas.0710519105
https://pmc.ncbi.nlm.nih.gov/articles/PMC2911671/
https://www.pnas.org/doi/10.1073/pnas.0710519105
https://pmc.ncbi.nlm.nih.gov/articles/PMC2911671/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Mitosis

Prophase/
Prometaphase

Activates

Unattached Kinetochore

:

Anaphase Knll
%ecruits Regruits
Bub1/Bub3 Mad1/Mad2
Forms
Cytosol

Mitotic Checkpoint
Complex (MCC)

Inhibits

Allows

Transition APCIC

IDegrades
I

Securin

Inhibits
1

Separase

I
iCleaves
|

Cohesin

Il

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Plasma Membrane

CD4/CD8

ecruits Associated

TCR/CD3 Complex

P (Activates)

LAT/SLP-76

Complex

Cytosol to Nucleus
A J
Ras-MAPK
FHCHE Pathway
PKCO Ca2+ Flux

Nuclear Transcription

- -

Gene Expression
(IL-2, etc.)

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

High-Throughput
Screening

Hit Identification

Primary Biochemical Assay
(IC50 Determination)

'

.

Kinase Selectivity Panel
(>100 Kinases)

Orthogonal Assay
(e.g., TR-FRET, DSF)

Cell Viability /
Proliferation Assay (GI50)

Target Engagement Assay
(e.g., CETSA, NanoBRET)

Phenotypic / Mechanistic Assay
(e.g., Mitotic Arrest, p-Substrate Western Blot)

Lead Optimization

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

6/8 Tech Support


https://www.benchchem.com/product/b10860592?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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